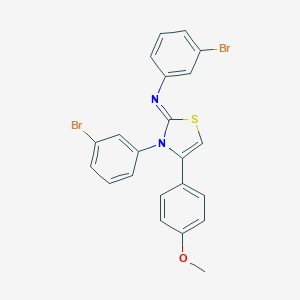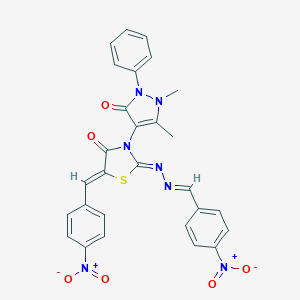![molecular formula C18H20FNO2 B379560 N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B379560.png)
N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” is an organic compound that belongs to the class of acetamides. This compound features a fluoro-substituted phenyl group and an isopropyl-methyl-phenoxy moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-isopropyl-5-methyl-phenol, is reacted with a suitable halogenating agent (e.g., bromine or chlorine) to form the corresponding halophenol.
Nucleophilic Substitution: The halophenol is then reacted with 4-fluoroaniline under basic conditions to form the N-(4-fluoro-phenyl)-2-(2-isopropyl-5-methyl-phenoxy) intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be chosen to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the fluoro-substituted phenyl group, potentially leading to the removal of the fluorine atom.
Substitution: The phenoxy and acetamide groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of de-fluorinated phenyl derivatives.
Substitution: Formation of various substituted phenoxy and acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving phenoxy and acetamide groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of “N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Fluoro-phenyl)-2-phenoxyacetamide: Lacks the isopropyl and methyl groups, potentially altering its chemical and biological properties.
N-(4-Chloro-phenyl)-2-(2-isopropyl-5-methyl-phenoxy)-acetamide: Substitution of fluorine with chlorine may affect reactivity and biological activity.
N-(4-Fluoro-phenyl)-2-(2-isopropyl-phenoxy)-acetamide: Absence of the methyl group may influence its chemical behavior and interactions.
Uniqueness
“N-(4-fluorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide” is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H20FNO2 |
|---|---|
Molekulargewicht |
301.4g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20FNO2/c1-12(2)16-9-4-13(3)10-17(16)22-11-18(21)20-15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
JOSNDQZUBKBJOH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


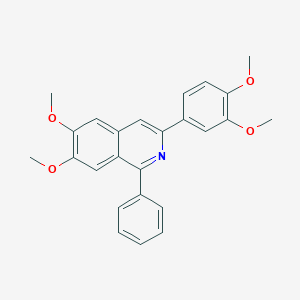
![8-[(Carboxymethyl)sulfanyl]-1-naphthoic acid](/img/structure/B379483.png)
![2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B379484.png)
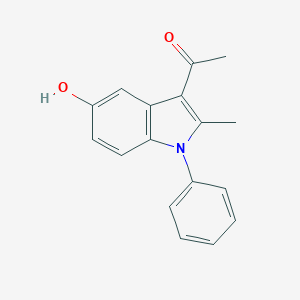
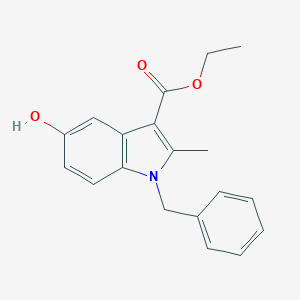
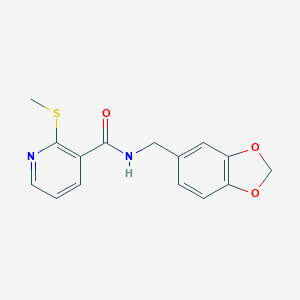
![(4E)-5-methyl-4-[2-(2-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B379492.png)
![2-Butyl-3a,11b-dihydrophenanthro[9,10-c]pyrrole-1,3-dione](/img/structure/B379493.png)
![N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B379495.png)

